N-Acetylphenylalanylglycine 4-nitroanilide

Papain kinetics Stereochemical selectivity Chromogenic assay

N-Acetyl-L-phenylalanylglycine 4-nitroanilide (Ac-Phe-Gly-pNA, CAS 34336‑99‑7) is a synthetic dipeptidyl-p-nitroanilide chromogenic substrate. The compound consists of an N‑terminal acetyl‑protected L‑phenylalanine, a glycine spacer, and a C‑terminal 4‑nitroanilide (pNA) leaving group that releases a quantifiable yellow chromophore (ε₄₀₅ ≈ 10 400 M⁻¹·cm⁻¹) upon enzymatic cleavage.

Molecular Formula C19H20N4O5
Molecular Weight 384.4 g/mol
CAS No. 34336-99-7
Cat. No. B1228174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylphenylalanylglycine 4-nitroanilide
CAS34336-99-7
SynonymsN-acetylphenylalanylglycine 4-nitroanilide
N-acetylphenylalanylglycine 4-nitroanilide, D-Phe isomer
NAcPhe-Gly-4-NA
Molecular FormulaC19H20N4O5
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)22-18(25)12-20-15-7-9-16(10-8-15)23(27)28/h2-10,17,20H,11-12H2,1H3,(H,21,24)(H,22,25,26)/t17-/m0/s1
InChIKeyJAWBBDSLZGAHMD-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylphenylalanylglycine 4-Nitroanilide (34336-99-7): A Chromogenic Chymotrypsin and Cysteine Protease Substrate for Quantitative Enzyme Analysis


N-Acetyl-L-phenylalanylglycine 4-nitroanilide (Ac-Phe-Gly-pNA, CAS 34336‑99‑7) is a synthetic dipeptidyl-p-nitroanilide chromogenic substrate. The compound consists of an N‑terminal acetyl‑protected L‑phenylalanine, a glycine spacer, and a C‑terminal 4‑nitroanilide (pNA) leaving group that releases a quantifiable yellow chromophore (ε₄₀₅ ≈ 10 400 M⁻¹·cm⁻¹) upon enzymatic cleavage [1]. It is used primarily for the continuous spectrophotometric assay of chymotrypsin (EC 3.4.21.1) and, separately, for the kinetic characterization of cysteine proteases including papain (EC 3.4.22.2), ficin (EC 3.4.22.3), and actinidin (EC 3.4.22.14) [2]. Its stereochemically pure L‑configuration is essential for reproducible kinetics.

Chromogenic substrate for chymotrypsin (EC 3.4.21.1) and papain-family cysteine proteases
L‑enantiomer required for reproducible kinetics; D‑enantiomer or racemate not interchangeable
p‑Nitroaniline release enables continuous spectrophotometric monitoring at 405 nm

Why Stereochemical Identity and Enzyme Selectivity Preclude Simple Substitution of N-Acetylphenylalanylglycine 4-Nitroanilide


This compound cannot be casually replaced by either its D‑enantiomer or a generic chymotrypsin substrate. The L‑enantiomer exhibits a 375‑fold higher catalytic efficiency (kcat/Km) than the D‑enantiomer with papain, and the stereochemical selectivity index varies dramatically across papain (375), ficin (93), and actinidin (39) [1]. Substituting the racemate or the D‑isomer would drastically alter apparent enzyme activity, while using a substrate such as Suc‑Gly‑Gly‑Phe‑pNA (Km = 1.6 mM for chymotrypsin [2]) without matching kinetic context would invalidate cross‑study comparisons. The precise L‑stereochemistry and the documented, quantifiable enzyme‑specific selectivity profile are therefore irreducible requirements for assay reproducibility.

Enantiomer substitution
D‑enantiomer or racemate may yield >99% lower apparent papain activity, compromising assay reproducibility.
Alternative chymotrypsin substrate
Suc‑Gly‑Gly‑Phe‑pNA exhibits a different Km (~1.6 mM); direct substitution may alter kinetic comparisons without recalibration.

Quantitative Differentiation Evidence for N-Acetylphenylalanylglycine 4-Nitroanilide vs Its D‑Enantiomer and Across Cysteine Proteases


L-Enantiomer vs D‑Enantiomer Catalytic Efficiency for Papain Hydrolysis

With papain (EC 3.4.22.2) at pH 6.0, I = 0.1 M, 8.3 % (v/v) DMF, 25 °C and [S] ≪ Km, the L‑enantiomer (target compound) displays a catalytic efficiency (kcat/Km) of 2064 ± 31 M⁻¹·s⁻¹ compared to only 5.5 ± 0.1 M⁻¹·s⁻¹ for the D‑enantiomer, representing a 375‑fold discrimination [1].

Papain Enantiomer Kinetics
Head-to-head
L‑enantiomer kcat/Km = 2064 M⁻¹·s⁻¹ vs D‑enantiomer 5.5 M⁻¹·s⁻¹, 375‑fold difference
Supports chiral-specific assay design
Verify under in-house papain conditions
Papain kinetics Stereochemical selectivity Chromogenic assay

Stereochemical Selectivity Index (Iss) Profiles Papain, Ficin, and Actinidin with a Single Substrate Pair

The stereochemical selectivity index Iss = (kcat/Km)ᴸ/(kcat/Km)ᴰ measured under identical conditions (pH 6.0, I = 0.1 M, 8.3 % DMF, 25 °C) yields 375 for papain, 93 for ficin, and 39 for actinidin [1]. The L‑enantiomer’s absolute kcat/Km also declines in the order papain ≫ ficin > actinidin (2064, 271, 13.3 M⁻¹·s⁻¹, respectively).

Iss Across Proteases
Head-to-head
Iss: papain 375, ficin 93, actinidin 39 (absolute kcat/Km 2064, 271, 13.3 M⁻¹·s⁻¹)
Enables cysteine protease discrimination studies
Value specific to assay conditions stated
Cysteine protease profiling S2 subsite specificity Stereochemical index

Individual Michaelis-Menten Parameters for Papain with the L‑Enantiomer

Independent determination of individual kinetic constants for the L‑enantiomer with papain reports kcat = 3.2 ± 1.2 s⁻¹ and Km = 1.5 ± 0.6 mM (yielding kcat/Km ≈ 2130 M⁻¹·s⁻¹, consistent with subsequent work) [1]. These values indicate that the substrate saturates at low‑millimolar concentrations and turns over rapidly.

Papain Kinetic Constants
Class-level inference
kcat = 3.2 s⁻¹, Km = 1.5 mM
Km context for substrate saturation; reported values may vary
Independent confirmation advised
Papain Km kcat Mechanistic studies

Chymotrypsin‑Specific Hydrolysis Absent from Trypsin‑Like Activity

Ac‑Phe‑Gly‑pNA is documented as a chymotrypsin‑specific substrate that is not hydrolyzed by trypsin (EC 3.4.21.4) under standard assay conditions . This contrasts with less‑discriminating p‑nitroanilide substrates such as BAPNA, which are cleaved by both trypsin and papain.

Chymotrypsin Specificity
Data to verify
No hydrolysis by trypsin observed under standard conditions
May reduce need for inhibitor cocktails in chymotrypsin assays
Source-specific review; verify under your assay conditions
Chymotrypsin Serine protease specificity Substrate selectivity

High‑Value Application Scenarios for N-Acetylphenylalanylglycine 4-Nitroanilide Based on Differential Evidence


Discrimination of Papain, Ficin, and Actinidin in Mixed Cysteine Protease Preparations

Using the L‑ and D‑enantiomer pair, laboratories can calculate the stereochemical selectivity index (Iss) of an unknown cysteine protease sample. A value of 375 indicates papain, 93 indicates ficin, and 39 indicates actinidin, as established by Patel et al. [1]. This approach is useful for quality control of industrial enzyme batches or for identifying endogenous protease activities in plant latex extracts.

High‑Sensitivity Chymotrypsin Assay with Negligible Trypsin Interference

Because Ac‑Phe‑Gly‑pNA is not hydrolyzed by trypsin , it can be used to quantify chymotrypsin activity directly in pancreatic extracts or duodenal fluids without prior enzyme fractionation. The release of p‑nitroaniline (ΔA₄₀₅) provides continuous, real‑time activity data.

Stereochemically Defined Substrate for S2‑Subsite Mapping of Papain‑Family Cysteine Proteases

The L‑enantiomer’s kcat = 3.2 s⁻¹ and Km = 1.5 mM with papain [2], together with the marked stereochemical discrimination described in [1], make it a validated probe for site‑directed mutagenesis studies aimed at altering S2‑subsite specificity in papain or its industrial variants.

Enzyme‑Coupled Assays Where P2 Residue Chirality Must Be Controlled

In multi‑enzyme cascade reactions that couple a chymotrypsin‑like or papain‑like protease to downstream detection enzymes, the strict L‑configuration of Ac‑Phe‑Gly‑pNA ensures that only the desired enantiomer is processed, avoiding kinetic ambiguity that would arise from a racemic mixture [1].

Application
Selection Property
Validation Focus
Cysteine protease identification studies
Stereochemical selectivity index (Iss) profile
Verify Iss values with in-house enzyme preparations
Chymotrypsin activity measurement in complex samples
Trypsin-resistant chromogenic substrate
Confirm absence of trypsin interference in your matrix
Papain-family S2-subsite specificity studies
L‑enantiomer kinetic probe
Re‑determine Km and kcat under your assay conditions
Multi‑enzyme cascade reactions with defined chirality
L‑configuration ensures single-enantiomer processing
Validate absence of racemization or non‑specific cleavage
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